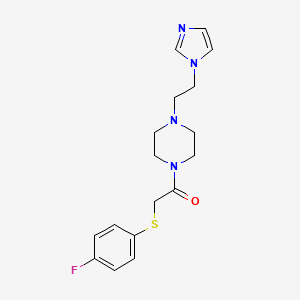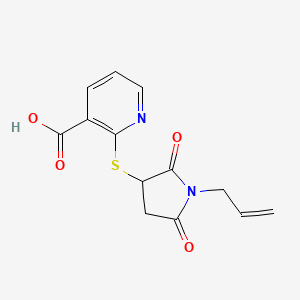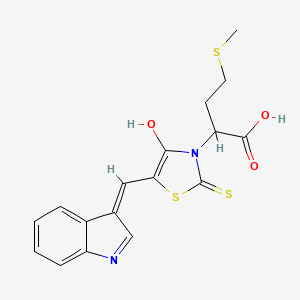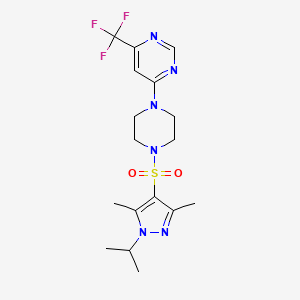
1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-2-((4-fluorophenyl)thio)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-2-((4-fluorophenyl)thio)ethanone is a chemical compound that has been widely studied for its potential therapeutic applications. This compound is also known as FPEI and is a member of the thioether family of compounds. The purpose of
Applications De Recherche Scientifique
Antimicrobial and Antifungal Activities
- A series of compounds including 1-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)-2-(1H-imidazol-1-yl)ethanone demonstrated remarkable and broad-spectrum antimicrobial efficacy against tested strains, exhibiting activities comparable to standard drugs like chloramphenicol and fluconazole. This highlights their potential as novel antimicrobial agents (Gan, Fang, & Zhou, 2010).
Anticancer Activities
- Novel compounds synthesized, such as 1-(4-substituted)-2-(-4-(piperazine-1-yl) bis-thiazole-5-yl) 2-Methyl-4-Nitro-1H-imidazole-1-yl) ethanone, were evaluated for their in-vitro and in-vivo anti-inflammatory activities. This research contributes to the understanding of these compounds' roles in potential therapeutic applications for cancer treatment through anti-inflammatory pathways (Ahmed, Molvi, & Khan, 2017).
Antiviral Activities
- The synthesis of derivatives aimed at developing new non-nucleoside reverse transcriptase inhibitors showed significant anti-HIV-1 and anti-HIV-2 activity. This illustrates the compound's relevance in the search for new antiviral agents (Al-Masoudi, Al-Soud, De Clercq, & Pannecouque, 2007).
Enzyme Inhibition
- Research into acyl-coenzyme A:cholesterol O-acyltransferase (ACAT) inhibitors identified derivatives such as 2-(4-(2-((1 H-Benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)- N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide as potent inhibitors, showing selectivity for ACAT-1 over ACAT-2. This discovery is significant for diseases involving ACAT-1 overexpression (Shibuya et al., 2018).
Propriétés
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-1-[4-(2-imidazol-1-ylethyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN4OS/c18-15-1-3-16(4-2-15)24-13-17(23)22-11-9-20(10-12-22)7-8-21-6-5-19-14-21/h1-6,14H,7-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCWIZHXZGSEBNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C=CN=C2)C(=O)CSC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-2-((4-fluorophenyl)thio)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1-(Benzenesulfonyl)-2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2501775.png)
![(E)-3-(phenylsulfonyl)-N1-(thiophen-2-ylmethylene)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine](/img/structure/B2501776.png)
![4-Methoxy-1-methyl-5-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one](/img/structure/B2501778.png)


![N-(4-chlorophenyl)-2-((6-methyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2501782.png)